molecular formula C7H9N3O4S B362386 2-(2-(2-Imino-4-oxothiazolidin-5-yl)acetamido)acetic acid CAS No. 622353-39-3

2-(2-(2-Imino-4-oxothiazolidin-5-yl)acetamido)acetic acid

Cat. No. B362386
CAS RN: 622353-39-3
M. Wt: 231.23g/mol
InChI Key: QKFXDAWDCWLXSL-UHFFFAOYSA-N
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Description

The compound “2-(2-(2-Imino-4-oxothiazolidin-5-yl)acetamido)acetic acid” is a chemical substance with the molecular formula C5H6N2O3S . It has a molecular weight of 174.18 g/mol . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H6N2O3S/c6-5-7-4(10)2(11-5)1-3(8)9/h10H,1H2,(H2,6,7)(H,8,9) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound has a melting point of 235-237°C . More detailed physical and chemical properties are not available at this time.

properties

IUPAC Name

2-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4S/c8-7-10-6(14)3(15-7)1-4(11)9-2-5(12)13/h3H,1-2H2,(H,9,11)(H,12,13)(H2,8,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFXDAWDCWLXSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(=O)N=C(S1)N)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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